Cadaverine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of cadaverine dihydrochloride involves metabolic engineering of microorganisms such as Escherichia coli to overproduce cadaverine from glucose mineral salts medium. By inactivating cadaverine degradation pathways and amplifying the cadA gene responsible for converting L-lysine to cadaverine, significant yields can be achieved. Such bio-based production from renewable feedstock offers a sustainable alternative to petroleum-based synthesis, highlighting the importance of genetic and enzymatic strategies in optimizing production processes (Qian et al., 2011).
Molecular Structure Analysis
The molecular structure of cadaverine dihydrochloride has been elucidated using X-ray crystallography. The crystal structure reveals a highly pseudo-symmetric assembly with cadaverine molecules exhibiting an all-trans conformation, albeit with slightly bent carbon backbones. This structural insight is crucial for understanding the compound's interaction with other molecules and its behavior under various conditions (Ramaswamy & Murthy, 1992).
Chemical Reactions and Properties
Cadaverine dihydrochloride participates in various chemical reactions, especially in forming complexes with other compounds. Its reactivity is essential for applications in polymer synthesis, where it acts as a monomer or cross-linking agent. The compound's chemical properties, including its ability to form stable complexes with metals and its role in initiating polymerization reactions, make it a valuable chemical building block (Wang et al., 2011).
Physical Properties Analysis
Cadaverine dihydrochloride's physical properties, such as solubility, melting point, and crystalline structure, are critical for its handling and application in industrial processes. Its solubility in water and various organic solvents determines its utility in different reaction media, while its melting point and crystalline form affect its storage and stability (Ramaswamy & Murthy, 1992).
Chemical Properties Analysis
The chemical properties of cadaverine dihydrochloride, including its reactivity with other compounds and its stability under various conditions, are central to its applications in materials science and bioengineering. Its role as a precursor for the synthesis of polymers and other high-value chemicals underscores the importance of understanding its chemical behavior and how it can be modified or utilized in synthetic pathways (Wang et al., 2011).
Scientific Research Applications
Crystal Structure Analysis
- A study by Ramaswamy and Murthy (1992) determined the structure of cadaverine dihydrochloride monohydrate using X-ray crystallography, revealing a highly pseudo-symmetric crystal with two molecules of cadaverine and water channels along the short b axis (Ramaswamy & Murthy, 1992).
Bio-Based Production
- Qian, Xia, and Lee (2011) reported on the metabolic engineering of Escherichia coli for bio-based production of cadaverine, which is a sustainable alternative to petroleum-based synthesis (Qian, Xia, & Lee, 2011).
Spectrofluorimetric Method Development
- Traoré et al. (2017) developed a spectrofluorimetric method for determining cadaverine in fish tissue, contributing to food safety and quality control (Traoré et al., 2017).
Role in Fermented Foods
- Mey et al. (2014) evaluated the formation of N-Nitrosopiperidine from cadaverine during dry fermented sausage production, highlighting the importance of understanding cadaverine's role in food processing (Mey et al., 2014).
Enzymatic Biotransformation for Industrial Chemicals
- Kim et al. (2015) optimized the bioconversion of lysine to cadaverine using whole-cell biocatalysts, which is significant for industrial chemical production (Kim et al., 2015).
Role in Plant Alkaloid Biosynthesis
- Fraser, Robins, and Sheldrake (1988) explored the incorporation of cadaverine into quinolizidine alkaloids in plants, contributing to our understanding of plant defense mechanisms and pharmacological properties (Fraser, Robins, & Sheldrake, 1988).
Applications in pH-Responsive Polymers
- Wang et al. (2011) synthesized and studied pH-responsive polymers with cadaverine side groups, which have potential applications in material science (Wang et al., 2011).
Use in Bio-Based Diisocyanates
- Wang et al. (2021) reported on improving cadaverine production in engineered Escherichia coli and its application in synthesizing bio-based diisocyanates, highlighting its potential in sustainable material production (Wang et al., 2021).
Safety And Hazards
It is recommended to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray of Cadaverine dihydrochloride . It is also advised to wash skin thoroughly after handling and use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn while handling it .
Future Directions
properties
IUPAC Name |
pentane-1,5-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNLEIGUMSBZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061720 | |
Record name | 1,5-Pentanediamine, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cadaverine dihydrochloride | |
CAS RN |
1476-39-7 | |
Record name | Cadaverine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Pentanediamine, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5-Pentanediamine, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-pentane-1,5-diyldiammonium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CADAVERINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84700R84PB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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